Hexylphosphonic acid diethyl ester
Overview
Description
Hexylphosphonic acid diethyl ester, also known as this compound, is a useful research compound. Its molecular formula is C10H23O3P and its molecular weight is 222.26 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.00 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Organophosphorus Compounds - Organophosphates - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Scientific Research Applications
Synthesis and Structural Studies : Research has been conducted on the synthesis of various alkylphosphonic esters, including Hexylphosphonic acid diethyl ester, and their structural characterization. For instance, studies have focused on the synthesis of esters like dihexyl hexylphosphonate and their parachors, which are physical properties related to surface tension (Arbuzov & Vinogradova, 1952); (Angelova et al., 1992).
Extraction and Separation of Rare Earth Elements : Certain phosphonic acid esters have been applied in the extraction of rare earth elements from various mediums. For example, 2-ethylhexylphosphonic acid mono-(2-ethylhexyl) ester has shown efficacy in extracting rare earths, demonstrating the potential of similar compounds in this field (Song et al., 2009).
Polymer Chemistry : Research in polymer chemistry has explored the use of phosphonic acid esters in the formation of polymers with specific properties. For instance, polymers bearing phosphonic acid residues have been synthesized, with potential applications in various industries (Onouchi et al., 2004).
Catalysis and Chemical Reactions : Studies have also looked into the role of phosphonic acid esters in catalysis. For example, hydrogenation of α-oxophosphonates with molecular hydrogen, catalyzed by palladium on carbon carriers, has been researched as a method for synthesizing hydroxyphosphonates (Gulyukina et al., 2007).
Advanced Material Applications : Phosphonated polymers, synthesized using diethyl esters of phosphonic acids, have shown potential in creating high-performance materials, such as membranes with excellent proton conductivity, which are significant in fields like energy and environmental technology (Higashihara et al., 2013).
Future Directions
While specific future directions for Hexylphosphonic acid diethyl ester were not found in the retrieved sources, phosphonates in general have a wide range of applications in fields like medicine, materials, and chemical biology . Their unique properties make them valuable for future research and development.
Mechanism of Action
Target of Action
Hexylphosphonic acid diethyl ester, also known as diethyl hexylphosphonate, is a type of H-phosphonate ester . The primary targets of this compound are the P-H bonds in its structure . These bonds can undergo various transformations, leading to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Mode of Action
The mode of action of this compound involves several potential pathways. Depending on the conditions and the type of reagents used, the reactions of H-phosphonate esters may involve :
Biochemical Pathways
The biochemical pathways affected by this compound are primarily related to the transformation of P-H bonds into P-heteroatom bonds . This transformation is fundamental to the chemistry of this class of phosphorus compounds . The compound’s actions can influence the synthesis of biologically important phosphorus compounds .
Pharmacokinetics
It’s known that h-phosphonate mono- and diesters show considerable resistance to oxidation, base- and acid-catalyzed hydrolysis, or solvolysis . This stability is attributed to the relatively high electron density in the vicinity of the phosphorus atom in their anionic form .
Result of Action
The result of this compound’s action is the production of highly reactive species bearing a good leaving group . These species are produced when H-phosphonate monoester anions, which possess a nucleophilic oxygen atom, react rapidly with a range of condensing agents .
Action Environment
The action of this compound can be influenced by environmental factors such as the presence of other reagents and the conditions of the reaction . For instance, the reactions of H-phosphonate esters may involve different pathways depending on the conditions and the type of reagents used .
Biochemical Analysis
Biochemical Properties
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more
Cellular Effects
Phosphonate esters are known to mimic phosphates and carboxylates of biological molecules, potentially inhibiting metabolic enzymes . This suggests that Hexylphosphonic acid diethyl ester could have significant effects on cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism.
Molecular Mechanism
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more
Metabolic Pathways
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Transport and Distribution
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Subcellular Localization
These reactions can lead to the formation of P-C, P-B, P-Cl, P-Br, P-I, P-metal bonds, and more .
Properties
IUPAC Name |
1-diethoxyphosphorylhexane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H23O3P/c1-4-7-8-9-10-14(11,12-5-2)13-6-3/h4-10H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VVUJWLDQIIFQHI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCP(=O)(OCC)OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H23O3P | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60167209 | |
Record name | Hexylphosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
222.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
16165-66-5 | |
Record name | Diethyl P-hexylphosphonate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=16165-66-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Hexylphosphonic acid diethyl ester | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016165665 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Hexylphosphonic acid diethyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60167209 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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